N-(4-fluorobenzyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide
Description
The target compound belongs to the pyrazolo[3,4-d]pyrimidin-4-one class, characterized by a thioacetamide bridge linking the pyrazolo-pyrimidinone core to an N-(4-fluorobenzyl) group. Although direct synthetic data for this compound are absent in the provided evidence, analogous synthesis routes (e.g., nucleophilic substitution under basic conditions using DMF/K₂CO₃ or ethanol/NaOH) can be inferred from related compounds .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O2S/c21-14-8-6-13(7-9-14)10-22-17(27)12-29-20-24-18-16(19(28)25-20)11-23-26(18)15-4-2-1-3-5-15/h1-9,11H,10,12H2,(H,22,27)(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKSOGUFHMEAGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been found to target theryanodine receptor (RyR) . The ryanodine receptor plays a crucial role in the release of calcium ions from intracellular stores, which is essential for various cellular processes.
Mode of Action
Similar compounds have been suggested to act asactivators of the insect RyR . This implies that they might enhance the release of calcium ions, thereby affecting cellular processes.
Biological Activity
N-(4-fluorobenzyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the current understanding of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 410.5 g/mol. Its structural features include a fluorobenzyl group and a pyrazolo[3,4-d]pyrimidine moiety, which are known to influence its biological properties.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of compounds related to the pyrazolo[3,4-d]pyrimidine framework. For instance, derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes.
Table 1: COX Inhibition Potency of Related Compounds
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |
|---|---|---|---|
| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 | |
| Compound A | 0.05 ± 0.02 | 0.03 ± 0.01 | |
| Compound B | 0.06 ± 0.03 | 0.02 ± 0.01 |
In a study comparing various pyrimidine derivatives, several compounds exhibited significant inhibition of COX-2 with IC50 values comparable to that of celecoxib, a well-known anti-inflammatory drug .
Anticancer Activity
The compound's structural characteristics suggest potential anticancer activity. Pyrazolo[3,4-d]pyrimidine derivatives have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth.
Case Study: Anticancer Efficacy
A recent investigation into the anticancer properties of related pyrazolo compounds demonstrated that certain derivatives could effectively reduce cell viability in various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .
The biological activity of this compound is believed to involve multiple pathways:
- COX Inhibition : By inhibiting COX enzymes, the compound reduces prostaglandin synthesis, leading to decreased inflammation.
- Apoptosis Induction : It may activate apoptotic pathways in cancer cells by modulating various signaling cascades.
- Antioxidant Activity : Some studies suggest that similar compounds exhibit antioxidant properties, contributing to their protective effects against oxidative stress.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
Pyrazolo[3,4-d]pyrimidinone Derivatives
- Compound 123 (): Features a 4-chloro substituent and a 2-chloro-2-phenylethyl group, with a morpholinophenyl acetamide side chain. Yield: 44%, Mp: 107–118°C. Key Data: ¹H-NMR signals at δ 2.55–2.70 (m, 4H, morpholine CH₂) and δ 3.98 (s, 2H, SCH₂) .
- Compound 118a (): Substituted with a dimethylamino group at position 4 and a chloro-phenylethyl chain. Yield: 28%, Mp: 197–201°C. Key Data: ¹H-NMR δ 3.20–3.40 (s, 6H, N(CH₃)₂) .
Quinazolinone Derivatives
- Compound 1a (): Contains a quinazolin-4-one core linked via a methylthio group to a pyrazolo-pyrimidinone moiety. Yield: 70%, Mp: Not reported. Key Data: ¹H-NMR δ 12.80 (s, NH), δ 8.36 (s, pyrimidine H), δ 4.63 (s, SCH₂) .
Substituent Effects
- Electron-Withdrawing Groups: The 4-fluorobenzyl group in the target compound may improve membrane permeability compared to morpholinophenyl (Compound 123) or quinolinyl () groups. Chloro substituents (e.g., Compound 123) correlate with higher melting points due to enhanced intermolecular interactions .
Thioether vs. Ether Linkages :
Data Table: Comparative Analysis of Key Compounds
Pharmacological Implications
- The 4-fluorobenzyl group in the target compound likely enhances bioavailability compared to morpholine or quinoline derivatives, as fluorinated analogs often exhibit improved pharmacokinetic profiles .
- Thioether linkages may confer resistance to enzymatic degradation, a feature observed in stable analogs like Compound 1a .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
